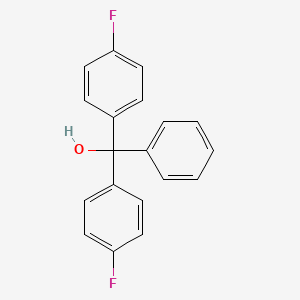

Bis(4-fluorophenyl)(phenyl)methanol

Übersicht

Beschreibung

Bis(4-fluorophenyl)(phenyl)methanol: is a chemical compound with the molecular formula C19H14F2O. It is a diphenylmethanol derivative where two of the phenyl groups are substituted with fluorine atoms at the para positions. This compound is known for its role as a building block in the synthesis of various pharmaceuticals, particularly antipsychotic drugs such as fluspirilene, pimozide, and penfluridol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(4-fluorophenyl)(phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzophenone with phenylmagnesium bromide (Grignard reagent) in anhydrous ether, followed by hydrolysis to yield the desired product . The reaction conditions typically require low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Grignard reactions under controlled conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(4-fluorophenyl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding ketone, Bis(4-fluorophenyl)(phenyl)methanone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Bis(4-fluorophenyl)(phenyl)methanone.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Overview

Bis(4-fluorophenyl)(phenyl)methanol, with the chemical formula C19H16F2O and CAS number 379-55-5, is a fluorinated diphenylmethanol compound. This compound is characterized by its central hydroxyl group and two para-fluorophenyl rings, making it a versatile building block in organic synthesis, particularly in pharmaceutical and polymer industries. Its unique structural properties enhance its reactivity and biological activity, leading to various applications in scientific research.

Pharmaceutical Applications

1. Synthesis of Antipsychotic Drugs

this compound serves as a critical intermediate in the synthesis of several antipsychotic medications. Notable drugs synthesized from this compound include:

- Fluspirilene : An antipsychotic agent that targets dopamine receptors.

- Pimozide : Another antipsychotic drug used primarily for Tourette syndrome.

- Penfluridol : Used in the treatment of schizophrenia.

The compound's derivatives have demonstrated significant pharmacological properties, particularly in modulating neurotransmitter systems, which are crucial for treating neuropsychiatric disorders .

2. Drug Development and Design

Research indicates that compounds derived from this compound have shown potential as selective dopamine transporter inhibitors. These interactions inform drug design strategies aimed at enhancing efficacy while minimizing side effects. For instance, structural modifications of this compound have been explored to improve affinity and selectivity towards dopamine transporters, which are vital in treating conditions such as depression and addiction .

Material Science Applications

1. Polymer Synthesis

Due to its reactive hydroxyl group, this compound is employed in synthesizing aromatic polyethers through nucleophilic aromatic substitution reactions. This property allows for the creation of complex polymer architectures that can be tailored for specific applications, including coatings and adhesives .

2. Functionalization and Grafting

The free hydroxy groups present in this compound can be further functionalized to create graft copolymers. This versatility makes it a valuable starting material for developing advanced materials with desired physical and chemical properties.

Case Study 1: Antipsychotic Drug Synthesis

A study focused on synthesizing novel analogs of this compound demonstrated enhanced binding affinities for dopamine receptors compared to the parent compound. The modifications included alkylation and reductive amination techniques that yielded compounds with improved pharmacokinetic profiles suitable for further development as therapeutic agents .

Case Study 2: Polymer Development

In a recent experimental design study, this compound was utilized to optimize the formulation of a new polymer-based drug delivery system. The study highlighted how varying the concentration of this compound influenced the release kinetics of encapsulated drugs, showcasing its potential in controlled release applications .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Bis(4-fluorophenyl)methanol: A similar compound with two fluorine atoms at the para positions of the phenyl groups.

Bis(4-chlorophenyl)(phenyl)methanol: A compound where the fluorine atoms are replaced with chlorine atoms.

Bis(4-bromophenyl)(phenyl)methanol: A compound where the fluorine atoms are replaced with bromine atoms.

Uniqueness: Bis(4-fluorophenyl)(phenyl)methanol is unique due to the presence of fluorine atoms, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in pharmaceutical synthesis .

Biologische Aktivität

Bis(4-fluorophenyl)(phenyl)methanol (CAS: 379-55-5) is a fluorinated diphenylmethanol derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its role as a building block in the synthesis of pharmaceuticals. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and applications in drug development.

1. Overview of Biological Activity

This compound exhibits a range of biological activities primarily attributed to its structural features, including lipophilicity and metabolic stability conferred by the fluorine atoms. These properties enhance its potential as an intermediate in the synthesis of therapeutic agents, particularly antipsychotic medications.

2.1 Target Interactions

The compound is known to interact with various molecular targets through nucleophilic substitution reactions. This interaction is critical for its role in synthesizing complex organic molecules, including antipsychotic drugs such as fluspirilene and pimozide.

2.2 Biochemical Pathways

Research indicates that this compound influences cellular processes by modulating signaling pathways and gene expression. It has been shown to alter the expression of genes involved in metabolic pathways, impacting overall cellular metabolism.

3.1 Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-fluorobenzophenone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. This compound can undergo various transformations, yielding derivatives with distinct biological activities.

| Reaction Type | Product Formed |

|---|---|

| Oxidation | Bis(4-fluorophenyl)(phenyl)methanone |

| Reduction | This compound |

| Substitution | Various substituted derivatives |

4. Cellular Effects

Studies have demonstrated that this compound can affect different cell types by modulating cellular functions and signaling pathways. For instance, it has been implicated in influencing the proliferation and apoptosis of cancer cells, showcasing potential anticancer properties.

5.1 Antipsychotic Drug Development

As a key intermediate in the synthesis of antipsychotic drugs, this compound plays a significant role in treating psychiatric disorders such as schizophrenia and bipolar disorder . The pharmacological profiles of these drugs often depend on the structural modifications made using this compound.

5.2 Anticancer Research

Recent studies have explored the anticancer potential of derivatives synthesized from this compound. For example, compounds derived from this structure have shown promising cytotoxic effects against various cancer cell lines, suggesting its utility in developing new cancer therapies .

6.1 Synthesis of Antipsychotic Drugs

In a study focused on synthesizing fluspirilene, researchers utilized this compound as a pivotal building block, demonstrating its effectiveness in creating compounds with desired pharmacological properties.

6.2 Cytotoxicity Assessments

Another study evaluated the cytotoxic effects of derivatives against leukemia cell lines, revealing significant antiproliferative activity that surpassed many existing chemotherapeutic agents . The MID GI50 values indicated potent activity compared to traditional treatments.

Eigenschaften

IUPAC Name |

bis(4-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2O/c20-17-10-6-15(7-11-17)19(22,14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLJEADIACXJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503263 | |

| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-55-5 | |

| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-fluorophenyl)(4-fluorophenyl)-phenyl]carbinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.